REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:27]([O:29][CH3:30])=[O:28])[C:5]2[C:6](=[O:26])[CH:7]([C:20]3[N:24]([CH3:25])[N:23]=[CH:22][N:21]=3)[CH:8]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[N:9](O)[C:10]=2[CH:11]=1.Cl>CO.[Fe]>[F:1][C:2]1[CH:3]=[C:4]([C:27]([O:29][CH3:30])=[O:28])[C:5]2[C:6](=[O:26])[CH:7]([C:20]3[N:24]([CH3:25])[N:23]=[CH:22][N:21]=3)[CH:8]([C:13]3[CH:14]=[CH:15][C:16]([F:19])=[CH:17][CH:18]=3)[NH:9][C:10]=2[CH:11]=1
|
Name
|
methyl 7-fluoro-2-(4-fluorophenyl)-1-hydroxy-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
|
Quantity
|
41.4 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=2C(C(C(N(C2C1)O)C1=CC=C(C=C1)F)C1=NC=NN1C)=O)C(=O)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
56 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
compound ( 10 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=2C(C(C(N(C2C1)O)C1=CC=C(C=C1)F)C1=NC=NN1C)=O)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction system was partitioned between ethyl acetate (20 mL) and water (20 mL)
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Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (10 mL×3)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (ethyl acetate:petroleum ether=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=2C(C(C(NC2C1)C1=CC=C(C=C1)F)C1=NC=NN1C)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |